molecular formula C11H15FN2O B13257536 N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide

N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide

Cat. No.: B13257536
M. Wt: 210.25 g/mol
InChI Key: LBSZOSSSWQATLO-UHFFFAOYSA-N
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Description

N-(2-{[(2-Fluorophenyl)methyl]amino}ethyl)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and preclinical research. Compounds featuring the acetamide core and fluorophenyl substituents are frequently investigated for their potential to interact with key biological targets . Acetamide derivatives are a significant area of study in neuroscience research, particularly for developing inhibitors of enzymes like butyrylcholinesterase (BChE), which is a recognized therapeutic target for neurodegenerative conditions such as Alzheimer's disease . Furthermore, structurally related acetamide compounds incorporating fluorine atoms and aromatic systems are explored for their antibacterial and antibiofilm properties against resistant bacterial strains . The molecular structure of this compound, which includes a 2-fluorobenzyl group linked to an ethylacetamide chain, is designed to allow researchers to probe specific structure-activity relationships (SAR). Studies on similar molecules show that the nature of the aromatic substituent and the length of the connecting alkyl chain are critical for optimizing biological activity and selectivity . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

N-[2-[(2-fluorophenyl)methylamino]ethyl]acetamide

InChI

InChI=1S/C11H15FN2O/c1-9(15)14-7-6-13-8-10-4-2-3-5-11(10)12/h2-5,13H,6-8H2,1H3,(H,14,15)

InChI Key

LBSZOSSSWQATLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNCC1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide typically involves the reaction of 2-fluorobenzylamine with ethyl acetate under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in various cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure can be compared to related N-(anilinoethyl)amides with variations in the phenyl ring substituents, alkyl chains, or acetamide linkages. Key examples include:

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name Substituents Key Features Reference
N-(2-{[(2-Fluorophenyl)methyl]amino}ethyl)acetamide 2-Fluorophenyl Ortho-fluorine enhances electronegativity; may improve metabolic stability. -
UCM765 (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide) 3-Methoxyphenyl, phenyl MT2-selective partial agonist; moderate metabolic stability.
UCM924 (N-{2-[(3-bromophenyl)(4-fluorophenyl)amino]ethyl}acetamide) 3-Bromo, 4-fluorophenyl Improved metabolic stability vs. UCM765; anxiolytic properties in rodents.
2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide 4-Chlorophenyl, 2-fluorophenyl Halogen substitution alters lipophilicity; safety data unavailable.
Compounds 7a–7e (N-(2-(((substituted biphenyl)methyl)amino)ethyl)acetamide) Alkoxy-substituted biphenyl Varying alkoxy groups (methoxy, ethoxy) modulate solubility and yield.

Key Observations :

  • Halogen vs.
  • Ortho vs.

Physicochemical and Pharmacological Properties

  • Water Solubility : Methoxy or hydroxyl groups (e.g., in UCM765) improve solubility via hydrogen bonding, whereas halogens like fluorine or chlorine increase lipophilicity .
  • Metabolic Stability : Fluorine’s electron-withdrawing nature may reduce oxidative metabolism, as seen in UCM924’s improved stability over UCM765 .
  • Receptor Binding : Molecular docking studies suggest that substituent positioning (e.g., 3-methoxy in UCM765) dictates MT1/MT2 selectivity, though the target compound’s ortho-fluorine could alter binding pocket interactions .

Biological Activity

N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorinated phenyl group, which is hypothesized to enhance its biological activity through electronic effects. The general structure can be represented as follows:

\text{N 2 2 fluorophenyl methyl amino}ethyl)acetamide}

This structure includes:

  • A fluorophenyl moiety, which may influence receptor interactions.
  • An acetamide functional group, contributing to its solubility and stability.

Research indicates that this compound interacts with various molecular targets, including neurotransmitter receptors and enzymes. The specific mechanisms include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, potentially affecting neurotransmitter systems such as dopamine and serotonin pathways.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular signaling processes.

1. Neurotransmitter Interaction

Studies have shown that compounds similar to this compound exhibit significant interactions with neurotransmitter systems. For instance, its analogs have been evaluated for their binding affinities at dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET).

CompoundDAT Binding Affinity (Ki, nM)SERT Binding Affinity (Ki, nM)NET Binding Affinity (Ki, nM)
This compoundTBDTBDTBD
Modafinil<11000+1000+

Note: TBD indicates that specific data for this compound was not available from the search results.

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored in various studies. It is proposed that the fluorinated phenyl group may enhance the compound's ability to modulate inflammatory pathways. For example, similar compounds have shown efficacy in reducing pro-inflammatory cytokine release in vitro.

Case Study 1: Analgesic Properties

In a study examining the analgesic effects of related compounds, researchers found that modifications to the phenyl ring significantly impacted the binding affinity to kappa-opioid receptors, suggesting potential pain management applications for this compound.

Case Study 2: In Vivo Efficacy

Another investigation involved testing the compound in animal models for chronic pain. Preliminary results indicated that compounds with similar structures exhibited significant reductions in pain responses compared to controls.

Future Directions

Ongoing research aims to further elucidate the pharmacological profile of this compound. Key areas of focus include:

  • Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for target receptors.
  • Clinical Trials : Evaluating safety and efficacy in human subjects through controlled clinical trials.
  • Mechanistic Studies : Investigating detailed biochemical pathways affected by the compound.

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